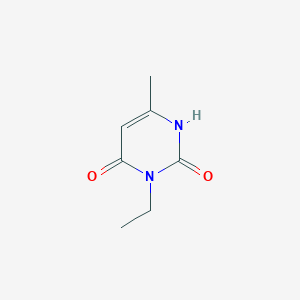

3-ethyl-6-methyl-1H-pyrimidine-2,4-dione

描述

3-ethyl-6-methyl-1H-pyrimidine-2,4-dione, also known as 3-ethyl-6-methyluracil, is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of ethyl and methyl groups at the 3rd and 6th positions, respectively, on the pyrimidine ring. It is a white crystalline solid with a molecular formula of C7H10N2O2.

准备方法

The synthesis of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the alkylation of uracil derivatives. For instance, the reaction of 6-methyluracil with ethyl iodide in the presence of a base such as potassium carbonate can yield 3-ethyl-6-methyluracil. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

3-ethyl-6-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl positions, where nucleophiles such as halides or amines replace the existing groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

科学研究应用

Medicinal Chemistry Applications

1. Matrix Metalloproteinase Inhibition

One of the most significant applications of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione derivatives is their role as inhibitors of matrix metalloproteinases (MMPs). MMPs are enzymes implicated in various diseases characterized by the breakdown of extracellular matrix components, including heart disease, multiple sclerosis, and arthritis. The inhibition of MMPs can potentially mitigate tissue degradation associated with these conditions. Studies have shown that derivatives of pyrimidine-2,4-dione can effectively inhibit MMP activity, suggesting their use in therapeutic interventions for MMP-mediated diseases .

2. Cancer Treatment

Recent research has highlighted the potential of pyrimidine derivatives, including this compound, as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors targeting PARP can enhance the efficacy of chemotherapeutic agents by compromising cancer cell DNA repair capabilities. A study demonstrated that novel pyrano[2,3-d]pyrimidine-2,4-dione analogues exhibited promising anti-proliferative activity against human cancer cell lines such as MCF-7 and HCT116 .

3. Integrase Strand Transfer Inhibition

Another area of interest is the development of integrase strand transfer inhibitors that feature this compound derivatives. These compounds have been synthesized and evaluated for their inhibitory effects on integrase enzymes involved in HIV replication. The structure–activity relationship studies indicate that modifications to the pyrimidine core can significantly enhance inhibitory potency against integrase .

Synthetic Chemistry Applications

1. Synthesis of Novel Compounds

The unique chemical structure of this compound makes it a valuable building block for synthesizing various novel compounds. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific biological activities. For instance, reactions involving this compound have led to the synthesis of new pyrazolo derivatives and other heterocyclic compounds through various synthetic routes .

2. Chemical Properties and Reactivity

The compound's molecular formula is with a molecular weight of 154.16 g/mol. Its structural characteristics contribute to its reactivity in organic synthesis, making it suitable for developing complex molecules with potential pharmacological properties .

Case Studies

Case Study 1: MMP Inhibition

A study published in a patent document detailed the synthesis and evaluation of various pyrimidine derivatives as MMP inhibitors. The findings indicated that specific substitutions on the pyrimidine ring could enhance inhibitory activity against different MMPs involved in tissue remodeling processes associated with chronic diseases .

Case Study 2: Anti-Cancer Activity

In another study focused on PARP inhibitors, a series of pyrano[2,3-d]pyrimidine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results demonstrated that certain modifications to the 3-ethyl-6-methyl core improved anti-proliferative activity significantly compared to unmodified compounds .

作用机制

The mechanism of action of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with nucleic acids, potentially interfering with DNA or RNA synthesis and function.

相似化合物的比较

3-ethyl-6-methyl-1H-pyrimidine-2,4-dione can be compared with other similar compounds, such as:

6-Methyluracil: Lacks the ethyl group at the 3rd position, resulting in different chemical and biological properties.

3-Ethyluracil: Lacks the methyl group at the 6th position, leading to variations in reactivity and applications.

Thymine: A naturally occurring pyrimidine nucleobase with a methyl group at the 5th position instead of the 6th, which is a key component of DNA.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

生物活性

3-Ethyl-6-methyl-1H-pyrimidine-2,4-dione, also known as 3-ethyl-6-methyluracil, is a pyrimidine derivative with significant biological activities. This compound is characterized by its unique substitution pattern, which includes ethyl and methyl groups at the 3rd and 6th positions of the pyrimidine ring. Its molecular formula is , and it has been investigated for various pharmacological properties, particularly its role in cancer therapy and enzyme inhibition.

The primary target of this compound is Poly (ADP-ribose) polymerase-1 (PARP-1) . This enzyme plays a crucial role in the DNA repair process, specifically in the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways. By inhibiting PARP-1, this compound compromises the DNA repair mechanisms in cancer cells, potentially leading to increased cell death in tumors that rely on these pathways for survival.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit favorable pharmacokinetic properties. These include good absorption and distribution characteristics, making them suitable candidates for further therapeutic development.

Biological Activities

The compound's biological activities can be summarized as follows:

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer effects. It has been observed to enhance the cytotoxicity of chemotherapeutic agents in various cancer cell lines by inhibiting DNA repair mechanisms. For instance, when tested against MDA-MB-231 breast cancer cells, the compound demonstrated a notable reduction in cell viability .

Enzyme Inhibition

The compound acts as an inhibitor of various enzymes involved in critical biological processes. In particular, it has been linked to inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), which is essential for protein synthesis in cells. This inhibition can lead to reduced proliferation of cancer cells .

Antimicrobial Activity

Research has also explored the antimicrobial potential of pyrimidine derivatives, including this compound. Preliminary studies indicate that this compound may possess antibacterial properties against Gram-negative bacteria such as E. coli, although specific data on its efficacy compared to established antibiotics are still required .

Case Studies

Several case studies highlight the biological activity of this compound:

- Inhibition of Cancer Cell Proliferation : In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of control treatments, indicating its potential as an effective anticancer agent .

- Synergistic Effects with Chemotherapy : A combination treatment involving this compound and traditional chemotherapeutics showed enhanced cytotoxic effects compared to either treatment alone. This suggests a potential role for this compound in combination therapy strategies for cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Methyluracil | Lacks ethyl group | Moderate anticancer activity |

| 3-Ethyluracil | Lacks methyl group | Reduced reactivity |

| Thymine | Methyl at C5 instead | Key component of DNA |

The distinct substitution pattern of this compound contributes to its unique biological activities compared to these analogs .

属性

IUPAC Name |

3-ethyl-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-6(10)4-5(2)8-7(9)11/h4H,3H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPISPCRFQVXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143421 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-24-2 | |

| Record name | 3-Ethyl-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。